L-Histidine, phenylmethyl ester

Description

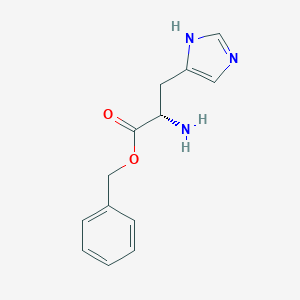

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIQMEOYYYWDKF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for L Histidine Phenylmethyl Ester

Enzymatic Synthesis Routes

Biocatalytic Esterification using Hydrolases (Esterases, Lipases, Proteases)

The enzymatic synthesis of amino acid esters represents a green and highly selective alternative to traditional chemical methods. Hydrolases, particularly lipases and proteases, are widely employed for this purpose due to their ability to function in non-aqueous environments, shifting their natural hydrolytic action towards synthesis.

The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595), most commonly composed of serine, histidine, and aspartate (or glutamate) residues. researchgate.netnih.govnih.gov In the esterification process, the serine residue, activated by the histidine and aspartate, performs a nucleophilic attack on the carboxyl group of L-histidine. The alcohol, in this case, benzyl (B1604629) alcohol, then attacks the acyl-enzyme intermediate, leading to the formation of the L-histidine phenylmethyl ester and regeneration of the enzyme. researchgate.netyoutube.com

Lipases from various microbial sources, such as Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Candida rugosa, have been successfully used for the esterification of amino acids with different alcohols. nih.govresearchgate.net These enzymes exhibit high activity and stability in organic solvents, which are necessary to solubilize the substrates and shift the reaction equilibrium towards ester formation. nih.gov Proteases like papain have also been shown to catalyze the synthesis of amino acid amides and can be applied to ester synthesis under specific conditions. nih.govstrath.ac.uk The choice of solvent, water activity, temperature, and substrate molar ratio are critical parameters that must be optimized to maximize the yield and minimize side reactions. nih.govresearchgate.netnih.gov

Table 1: Research Findings on Biocatalytic Esterification of Amino Acids

This table summarizes findings from studies on the enzymatic esterification of amino acids, providing insights applicable to the synthesis of L-histidine esters.

| Enzyme/Biocatalyst | Substrates | Key Findings & Optimized Conditions | Reference |

| Candida rugosa Lipase (B570770) | L-amino acids (including L-histidine) and various carbohydrates | Synthesized l-histidyl esters of carbohydrates in non-polar solvents. Yields were dependent on the specific amino acid and carbohydrate used. | researchgate.net |

| Lipase TL IM from Thermomyces lanuginosus | Aromatic amines and acrylates | Developed a continuous-flow synthesis of β-amino acid esters. Optimal conditions: 35 °C, 30 min residence time, using methanol (B129727) as a green solvent. | mdpi.com |

| Porcine Pancreas Lipase (PPL) | β-ketothioamides and β-nitrostyrenes | Although not a direct esterification of an amino acid, this demonstrates the versatility of lipases in catalyzing complex cyclization reactions with high yields (80-96%). | mdpi.com |

| Papain | Protected amino acids | Successfully catalyzed the synthesis of protected amino acid amides, a reaction mechanistically similar to esterification. | nih.gov |

One-Pot Cascade Synthesis of L-Histidine Methyl Ester from Dipeptides

The concept of one-pot cascade synthesis, where multiple reaction steps occur sequentially in a single reactor without isolating intermediates, offers significant advantages in terms of process economy and reduced waste. A theoretical cascade for producing L-histidine methyl ester could involve the enzymatic cleavage of a histidine-containing dipeptide by a peptidase, followed by the in-situ esterification of the released L-histidine.

The first step, hydrolysis of the dipeptide bond, can be efficiently catalyzed by various proteases. The subsequent esterification of the resulting L-histidine with methanol could then be catalyzed by a lipase or another suitable hydrolase present in the same pot. nih.gov

However, the practical implementation of such a one-pot cascade presents significant challenges. The optimal conditions (e.g., pH, solvent, water activity) for the peptidase and the esterifying enzyme may not be compatible. For instance, peptidases typically function in aqueous environments, whereas esterification is favored in organic solvents with low water content to shift the equilibrium towards the ester product. nih.govstrath.ac.uk Developing a bifunctional catalyst or an enzyme that can perform both reactions, or finding a set of conditions compatible for both enzymes, remains a complex research area. While syntheses of amino acid methyl esters from amino acids are well-established using reagents like thionyl chloride in methanol or trimethylchlorosilane, integrating this with an enzymatic dipeptide cleavage in a one-pot system is not widely documented. nih.govresearchgate.net

Industrial-Scale Continuous Flow Reactor Production and Parameter Optimization

For industrial-scale production, continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier automation, and higher space-time yields. whiterose.ac.ukscinopharm.comzaiput.com The synthesis of L-histidine phenylmethyl ester can be effectively translated into a continuous flow process using packed-bed reactors.

In a typical setup, a solution of L-histidine and benzyl alcohol is pumped through a heated column packed with an immobilized catalyst. This catalyst can be an immobilized hydrolase (like Novozym 435) for a biocatalytic process or a solid acid catalyst for a chemical synthesis route. mdpi.comthieme-connect.de The use of immobilized enzymes in packed-bed reactors is particularly attractive as it allows for catalyst reuse, simplifies product purification, and enables stable, long-term operation. mdpi.com

Optimization of the process parameters is crucial for maximizing productivity and yield. A Design of Experiments (DoE) approach is often used to systematically study the influence of various factors. rsc.org

Key parameters for optimization include:

Temperature: Influences reaction rate and enzyme stability. Higher temperatures can increase the reaction rate but may lead to enzyme denaturation if a biocatalyst is used. nih.govmdpi.com

Flow Rate (Residence Time): The time the reactants spend in the reactor is inversely proportional to the flow rate. A shorter residence time increases throughput but may result in incomplete conversion, while a longer residence time can improve yield but lowers productivity. mdpi.comwhiterose.ac.uk

Reactor Configuration: The dimensions of the reactor (length and diameter) and the nature of the packed bed material influence flow dynamics and efficiency. beilstein-journals.org

The ability to precisely control these parameters in a continuous flow system allows for fine-tuning the reaction to achieve optimal performance, leading to a more efficient and economical industrial-scale synthesis of L-histidine phenylmethyl ester. whiterose.ac.ukresearchgate.net

Table 2: Parameter Optimization in Continuous Flow Ester Synthesis

This table provides examples of parameter optimization from studies on continuous flow synthesis relevant to amino acid esters.

| Parameter | Effect on Process | Example of Optimized Value | Reference |

| Temperature | Affects reaction kinetics and catalyst stability. | 35 °C was optimal for lipase-catalyzed synthesis of β-amino acid esters, balancing yield and selectivity. | mdpi.com |

| Residence Time | Determines the extent of reaction conversion. | 30 minutes was sufficient to achieve excellent yields (>90%) for β-amino acid ester synthesis. | mdpi.com |

| Flow Rate | Controls throughput and residence time. | In a multi-step synthesis, flow rates were optimized for each step (e.g., 3.6 mL/min to 5.4 mL/min) to maximize overall yield. | mdpi.com |

| Catalyst Loading | The amount of catalyst in the packed-bed reactor. | Increasing catalyst amount in a hydrogenation step from 0.9 g to 1.5 g increased the yield. | whiterose.ac.uk |

Protective Group Strategies in L Histidine Phenylmethyl Ester Synthesis

Amino Group Protection and Deprotection Techniques

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. google.com It is typically introduced by reacting L-histidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. The Boc group is valued for its stability under a wide range of reaction conditions, including those used for esterification and many coupling reactions.

Deprotection of the Boc group is achieved under acidic conditions. A common method involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or using hydrogen chloride (HCl) in an organic solvent like dioxane. nih.govacsgcipr.org This acid-lability makes the Boc group orthogonal to the base-labile Fmoc group and other protecting groups that are removed by hydrogenolysis or photolysis. However, the harsh acidic conditions required for Boc removal can sometimes lead to side reactions if other acid-sensitive groups are present. acsgcipr.org

Table 1: Summary of the Boc Protection/Deprotection Strategy

| Step | Reagent/Condition | Description |

| Protection | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaHCO₃, Et₃N) | The amino group of L-histidine attacks the electrophilic carbonyl carbon of Boc anhydride. |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); 4M HCl in Dioxane | The protecting group is cleaved under strong acidic conditions, releasing the free amine as a salt and generating tert-butyl cation, which typically forms isobutylene. acsgcipr.org |

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in solid-phase methodologies. peptide.comgoogle.com It is introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. The primary advantage of the Fmoc group is its lability under mild basic conditions, which are orthogonal to the acid-labile Boc and trityl groups used for side-chain protection. peptide.comscirp.org

The standard procedure for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.goviris-biotech.de The deprotection proceeds via a β-elimination mechanism, which is fast and efficient. nih.gov This mild deprotection condition preserves acid-sensitive linkages and protecting groups, making the Fmoc strategy highly versatile. scirp.org

Table 2: Summary of the Fmoc Protection/Deprotection Strategy

| Step | Reagent/Condition | Description |

| Protection | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃, Na₂CO₃) | The amino group is acylated by the Fmoc reagent to form a stable carbamate (B1207046). |

| Deprotection | 20% Piperidine in Dimethylformamide (DMF) | The base removes the acidic proton on the fluorenyl ring, initiating an E1cB elimination that cleaves the carbamate and releases the free amine. nih.goviris-biotech.de |

Impact of Protecting Groups on Racemization during Esterification and Coupling

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis, particularly for histidine residues. peptide.comhighfine.com The basic nature of the imidazole (B134444) side chain can promote the formation of an oxazolone (B7731731) intermediate during coupling reactions, which is prone to racemization. nih.gov The choice of protecting group for the imidazole ring has a direct impact on the extent of racemization.

Research has shown that urethane-based protecting groups like Z and Boc are effective at suppressing racemization during coupling reactions. oup.com In contrast, the benzyl (B1604629) (Bzl) group has been found to be less effective, leading to higher levels of racemization due to its incomplete masking of the imidazole's basicity. oup.com

The coupling method employed also plays a crucial role. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly reduce racemization. peptide.comhighfine.comnih.gov Studies have shown that the extent of racemization can vary depending on the specific coupling reagent used, with some reagents being more prone to inducing racemization than others. nih.govresearchgate.net For example, the use of N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide (HATU) with N-methylmorpholine (NMM) has been shown to cause more racemization for Fmoc-L-His(Trt)-OH compared to milder reagents like diisopropylcarbodiimide (DIC) with Oxyma. nih.gov

The esterification of L-histidine to form the phenylmethyl ester can also be a source of racemization. Acid-catalyzed esterification is a common method, but the conditions must be carefully controlled to minimize epimerization. An alternative approach is the use of phenyldiazomethane (B1605601) to form the benzyl ester under milder conditions, which can help to preserve the stereochemical purity of the amino acid. tandfonline.com

Table 2: Racemization of Acyl-L-histidines in Different Coupling Methods

| Acyl-L-histidine | Coupling Method | Solvent | Racemization (%) |

|---|---|---|---|

| Z-L-His(Z) | DCC | CH₂Cl₂ | < 0.1 |

| Z-L-His(Z) | MA (Mixed Anhydride) | THF | 0.2 |

| Z-L-His(Z) | Woodward's Reagent K | CH₃CN | 0.4 |

| Z-L-His-N₃ | Azide | DMF | 0.3 |

| Boc-L-His(Bzl) | DCC | CH₂Cl₂ | 0.8 |

Data adapted from a study on the racemization during the synthesis of histidine-containing peptides. oup.com

Derivatization and Analog Development of L Histidine Phenylmethyl Ester

Preparation of Functionalized L-Histidine Phenylmethyl Ester Analogs

The synthesis of functionalized analogs of L-histidine phenylmethyl ester is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of biological activity and physicochemical properties. Researchers have developed numerous strategies to modify the core structure, particularly at the imidazole (B134444) ring and the α-carbon.

Key approaches include the direct C-H arylation at the C-2 position of the imidazole ring using arylboronic acids, catalyzed by silver nitrate (B79036) and ammonium (B1175870) persulfate. researchgate.net Another method involves visible-light-promoted, radical-mediated C-H alkylation, which chemoselectively targets the histidine residue. nih.gov For modifications at the α-carbon, phase-transfer catalysis has been successfully employed for the α-methylation of protected L-histidine methyl ester derivatives. mdpi.com Furthermore, complex analogs have been prepared by coupling the histidine derivative to larger molecules like biotin (B1667282) and peptides after specific modifications, such as alkylation of a precursor urea (B33335) derivative followed by ring-opening. uzh.ch The synthesis of 4-arylmethyl-L-histidine analogues has also been reported for structure-activity relationship studies. nih.gov

The table below summarizes various methodologies for preparing functionalized analogs.

Table 1: Methodologies for the Preparation of Functionalized L-Histidine Phenylmethyl Ester Analogs

| Modification Site | Reaction Type | Key Reagents/Catalysts | Resulting Analog Type | Reference |

|---|---|---|---|---|

| Imidazole C-2 | Direct C-H Arylation | Arylboronic acids, AgNO₃, (NH₄)₂S₂O₈ | 2-Aryl-L-histidines | researchgate.net |

| Imidazole C-4 | C-H Alkylation | C₄-alkyl-1,4-dihydropyridines, Visible Light | C-4 Alkylated Histidines | nih.gov |

| α-Carbon | α-Methylation | Phase-Transfer Catalyst (PTC), KOH, MeI | α-Methyl Histidine | mdpi.com |

| Imidazole N-alkylation | Alkylation & Ring Opening | Fmoc-protected 3-iodopropylamine | N-alkylated Histidine derivative | uzh.ch |

Chemical Reactions Involving the Phenylmethyl Ester Moiety

The phenylmethyl ester (benzyl ester) group is not merely a protecting group; its chemical reactivity can be harnessed for further molecular elaboration. It is susceptible to oxidation, reduction, and substitution reactions, which expand the synthetic utility of the parent compound.

The phenylmethyl ester moiety can undergo oxidation to yield the corresponding carboxylic acid. This transformation effectively deprotects the carboxyl group under specific oxidative conditions. Common oxidizing agents suitable for this purpose include strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Separately, the imidazole ring of the histidine residue itself is known to be susceptible to oxidation, most commonly forming 2-oxo-histidine, a reaction that can alter the chemical properties and subsequent reactivity of the peptide or molecule it is part of. nih.gov

The ester group of L-histidine phenylmethyl ester can be readily reduced to the corresponding primary alcohol, histidinol. This conversion is typically achieved using powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the ester functional group into a hydroxyl group.

The phenyl ring of the benzyl (B1604629) ester group can be modified through substitution reactions. Introducing substituents onto the aromatic ring can significantly alter the ester's chemical properties, particularly its stability towards acid-catalyzed cleavage (hydrolysis). thieme-connect.de For instance, electron-donating groups like a 4-methoxy group enhance the acid lability of the ester, making it easier to remove. thieme-connect.de Conversely, electron-withdrawing groups such as chloro- or nitro-substituents render the benzyl ester more stable to acidic conditions than the unsubstituted version. thieme-connect.de This tunability allows for the strategic design of protecting groups that can be selectively removed under specific conditions during complex multi-step syntheses, such as solid-phase peptide synthesis. thieme-connect.denih.gov Nucleophiles, including amines and thiols, can also be involved in substitution reactions under appropriate conditions.

Synthesis of Complex Molecules Utilizing L-Histidine Phenylmethyl Ester as a Building Block

L-histidine phenylmethyl ester is frequently employed as a fundamental building block in the synthesis of more elaborate molecules, particularly peptides and their analogs. ljmu.ac.uk Its enhanced solubility in organic solvents compared to free L-histidine makes it highly suitable for syntheses conducted in non-aqueous media.

The compound has been instrumental in creating peptidomimetics and conformationally constrained histidine analogs designed to control peptide structure. mdpi.com In one notable application, a derivative of L-histidine methyl ester was coupled to biomolecules such as biotin, the pentapeptide leucine-enkephalin, and a Vitamin B12 derivative to create complex bioconjugates. uzh.ch It has also been used as a substrate in palladium-catalyzed carbonylative cross-coupling reactions to form pseudopeptides. researchgate.net Furthermore, analogs derived from this ester are used in structure-activity relationship (SAR) studies of biologically active peptides like the Calcitonin Gene-Related Peptide (CGRP). nih.gov The benzyl ester group, in particular, has been shown to enhance substrate affinity and broaden the substrate specificity of enzymes used in the chemoenzymatic polymerization of amino acids. nih.gov

Regiospecific Alkylation Studies at the Imidazole Nitrogen (N(π) vs. N(τ) Positions)

The imidazole ring of histidine possesses two distinct nitrogen atoms, denoted as N(π) (pros, or N-1) and N(τ) (tele, or N-3), which exhibit different nucleophilic characteristics. mdpi.comnih.gov The selective alkylation of one nitrogen over the other is a significant challenge in synthetic chemistry but is crucial for creating specific isomers with distinct biological properties.

Achieving regiospecificity often requires a multi-step approach involving protecting groups. For example, a common strategy involves first protecting the α-amino group with a tert-butyloxycarbonyl (Boc) group and the less hindered N(τ) nitrogen with a trityl (Trt) group. nih.gov This directs subsequent alkylation to the N(π) position. A directed synthesis of N(τ)-alkylated histidine methyl ester has been achieved by first forming an imidazo[1,5-c]pyrimidine (B12980393) derivative, which then undergoes regioselective alkylation. nih.gov Studies have also reported the homolytic free radical alkylation of L-histidine methyl ester, which can lead to 2,3-disubstituted histidines, indicating substitution at the N(τ) position. nih.gov The choice of solvent can also play a critical role; specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been used to facilitate regioselective reactions. nih.gov

The table below outlines different strategies for achieving regiospecific alkylation.

Table 2: Strategies for Regiospecific Alkylation of the Imidazole Ring

| Target Nitrogen | Strategy | Key Reagents/Conditions | Protecting Groups | Reference |

|---|---|---|---|---|

| N(π) | Direct Alkylation of Protected Histidine | Alkylating agent (e.g., bromo-compound) | Nα-Boc, Nτ-Trt | nih.gov |

| N(τ) | Imidazo[1,5-c]pyrimidine intermediate | 1,1'-Carbonyldiimidazole (CDI), then alkylating agent in HFIP | Nα-Boc | nih.gov |

| N(τ) | Radical Alkylation | Alkylcarboxylic acids, (NH₄)₂S₂O₈, AgNO₃ | Fully Protected | nih.gov |

Enzymatic Interactions and Catalytic Studies

Inhibition of β-Glucosidase Activity

L-Histidine, phenylmethyl ester, also known as L-Histidine benzyl (B1604629) ester, has been identified as an inhibitor of metalloproteases and β-glucosidases. nih.gov The study of L-histidine derivatives as glycosidase inhibitors has revealed that the addition of a hydrophobic group to the fundamental imidazole (B134444) nucleus significantly enhances the binding to both α- and β-glucosidases. nih.gov This structural modification is a key factor in the inhibitory potential of these compounds.

Research conducted on a variety of L-histidine and histamine (B1213489) derivatives has demonstrated their capacity to inhibit sweet-almond β-glucosidase. nih.gov While specific kinetic data for the phenylmethyl ester of L-histidine is not extensively detailed in the cited literature, the inhibitory effects of structurally related compounds provide valuable insights. For instance, L-Histidine β-naphthylamide has been shown to be a potent competitive inhibitor of sweet-almond β-glucosidase, exhibiting a Ki of 17 μM. nih.gov This highlights the efficacy of introducing a hydrophobic moiety to the L-histidine structure.

The inhibitory action of imidazole-containing compounds on β-glucosidase is influenced by the pH, with the unprotonated form of the inhibitor generally binding more tightly to the active form of the enzyme. nih.gov This is analogous to the behavior of other nitrogen-containing inhibitors. The binding of these derivatives often involves the hydrophobic aglycone binding site of the enzyme.

The following table summarizes the inhibitory constants (Ki) for selected L-histidine derivatives against sweet-almond β-glucosidase, illustrating the impact of different hydrophobic groups on inhibitory potency.

| Compound | Ki (μM) | Type of Inhibition |

| L-Histidine | >5000 | - |

| L-Histidine methyl ester | 4500 | - |

| L-Histidine β-naphthylamide | 17 | Competitive |

| This compound | Data not available | - |

Data for L-Histidine and its methyl ester and β-naphthylamide derivatives are from studies on sweet-almond β-glucosidase. nih.gov

The data clearly indicates that esterification of L-histidine with a simple methyl group results in weak inhibition. However, the introduction of a larger, more hydrophobic group like β-naphthyl leads to a dramatic increase in inhibitory activity. It is therefore plausible that this compound, with its benzyl group, would also exhibit significant inhibitory properties against β-glucosidase, likely acting as a competitive inhibitor. Further research is needed to quantify the specific inhibitory constants for this particular compound.

Biochemical and Molecular Mechanism Investigations Excluding Clinical Applications

Proton Buffering Capacity of Histidine Derivatives in Model Systems

The imidazole (B134444) side chain of histidine is a key player in biological proton buffering. nih.gov With a pKa value near physiological pH (~6.0-7.0), it can both accept and donate protons, thereby resisting large changes in pH. windows.netmeatscience.orgnih.gov This capacity is crucial for maintaining the acid-base balance in biological tissues like skeletal muscle, where metabolic processes can cause significant pH shifts. meatscience.orgnih.gov

Incorporating histidine residues into synthetic polymers has been shown to enhance their buffering capacity within the endosomal pH range (pH 5.1–7.4), a principle known as the "proton sponge effect". nih.gov This highlights the intrinsic ability of the histidine moiety to buffer across a relevant biological pH spectrum.

Table 1: Ionizable Groups of Histidine and Their Approximate pKa Values

| Ionizable Group | Approximate pKa | Buffering Role |

| α-Carboxyl Group | ~2.2 | Buffers at acidic pH |

| Imidazole Side Chain | ~6.0-7.0 | Primary buffer at physiological pH windows.netnih.gov |

| α-Amino Group | ~9.2 | Buffers at alkaline pH |

Note: In L-histidine, phenylmethyl ester, the α-carboxyl group is esterified and thus not available for proton exchange in the same manner as in the free amino acid.

Metal Ion Chelation Properties of the Imidazole Moiety and its Derivatives

The imidazole side chain of histidine is a potent chelator of divalent metal ions. nih.gov This property is fundamental to the function of many metalloproteins and enzymes where histidine residues coordinate with metal cofactors. nih.govpfanstiehl.com Histidine can form stable complexes with a variety of transition metal ions, including copper (Cu²⁺), zinc (Zn²⁺), iron (Fe²⁺), and manganese (Mn²⁺). nih.gov This interaction is crucial not only for structural integrity and catalysis in enzymes but also as a protective mechanism, sequestering potentially toxic free metal ions. nih.govpfanstiehl.com

The chelation ability prevents metal ions from participating in detrimental reactions, such as the Fenton reaction, where iron ions catalyze the formation of highly reactive hydroxyl radicals. pfanstiehl.comnih.gov this compound, retaining the functional imidazole group, is predicted to exhibit similar metal-chelating properties. This capability is significant in various in vitro experimental systems where controlling for metal-catalyzed reactions is essential. rsc.org For instance, histidine-rich glycoprotein (B1211001), a plasma protein, inhibits hydroxyl radical production by chelating divalent iron. nih.gov

Table 2: Metal Ions Chelated by the Histidine Imidazole Moiety

| Metal Ion | Biological/Chemical Significance | Reference |

| Copper (Cu²⁺) | Cofactor in oxidoreductases | nih.gov |

| Zinc (Zn²⁺) | Structural and catalytic roles in enzymes | nih.govnih.gov |

| Iron (Fe²⁺) | Component of heme proteins, Fenton reaction participant | pfanstiehl.comnih.gov |

| Cobalt (Co²⁺) | Vitamin B12 component, enzyme cofactor | nih.gov |

| Manganese (Mn²⁺) | Cofactor in enzymes like superoxide (B77818) dismutase | nih.gov |

Antioxidant Activity and Reactive Oxygen Species Scavenging by Histidine Analogues

Histidine and its derivatives are recognized for their antioxidant properties, acting as scavengers of reactive oxygen species (ROS). nih.gov This activity is a key aspect of their cytoprotective effects. For example, histidine-containing compounds can protect against oxidative stress by neutralizing harmful free radicals. nih.gov

Research on histidine-rich glycoprotein (HRG) has demonstrated that it possesses antioxidant activity by inhibiting the production of hydroxyl radicals through the chelation of divalent metal ions involved in the Fenton reaction. nih.gov Furthermore, HRG can act as a substrate for oxidation by peroxyl radicals, directly scavenging these ROS. nih.gov While HRG is a large protein, its activity is partly attributed to its high histidine content, suggesting that the imidazole ring is central to this function. Histidine-containing dipeptides like carnosine also exhibit significant antioxidant and anti-inflammatory properties. nih.gov Given that this compound contains the active imidazole moiety, it is expected to contribute to antioxidant activity in model systems, although specific studies quantifying this effect for the ester are limited.

Modulation of Biological Pathways through Molecular Target Interactions

The esterification of L-histidine to form this compound enhances its lipophilicity, which can influence its interactions with hydrophobic pockets in proteins like enzymes and receptors.

Histidine residues are the most frequently found catalytic residues in the active sites of enzymes, often acting as a general acid or base in reaction mechanisms. nih.govnih.gov Derivatives of histidine can act as substrates or inhibitors, thereby modulating enzyme activity.

Studies have shown that L-histidine methyl ester, a similar derivative, can serve as a competitive inhibitor for enzymes like carboxypeptidase Y. This suggests that this compound could also interact with the active sites of certain enzymes. Its phenylmethyl group may enhance its binding affinity to specific molecular targets, potentially leading to enzyme inhibition or activation. For example, serine esterases such as chymotrypsin (B1334515) utilize a catalytic triad (B1167595) that includes a critical histidine residue. nih.gov Histidine derivatives can interact with the active site of such enzymes. The conversion of histidine to other molecules like urocanic acid is catalyzed by histidase, and derivatives could potentially modulate this pathway. nih.gov

Histidine residues are frequently involved in the binding sites of receptors, playing a critical role in ligand recognition and binding. For instance, specific histidine residues are essential for agonist and antagonist binding to A1 adenosine (B11128) receptors and for the binding of benzodiazepines to GABA-A receptors. nih.govresearchgate.net In the bacterial periplasmic histidine-binding protein (HisJ), the ligand (histidine) is tightly bound through multiple hydrogen bonds and hydrophobic interactions involving the imidazole ring. nih.gov

While these studies focus on the role of histidine within the receptor, they establish the importance of the imidazole ring's structure and charge in molecular recognition. This compound, as an analogue of histidine, could potentially interact with such binding sites. The addition of the bulky, hydrophobic phenylmethyl group would significantly alter its binding profile compared to native L-histidine. It might act as an antagonist by occupying the binding site without activating the receptor, or its altered shape and hydrophobicity could lead to interactions with different receptor targets altogether. However, specific in vitro studies detailing the interaction of this compound with particular receptors are not prominently available in the reviewed literature.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C NMR for specific resonance assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of L-Histidine phenylmethyl ester. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a complete picture of the molecule's atomic framework.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals confirm the presence of all proton-containing functional groups. Key expected signals include those for the aromatic protons of the benzyl (B1604629) group, the protons on the imidazole (B134444) ring, and the protons of the amino acid backbone (α-CH and β-CH₂).

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the benzyl aromatic ring, the carbons of the imidazole ring, and the α- and β-carbons of the histidine core. While specific spectral data for L-Histidine phenylmethyl ester is not widely published, data from its isomer, 4(5)-benzyl-L-histidine, provides a close approximation for the types of signals observed. scispace.comnih.gov For instance, the benzyl and imidazole ring protons and carbons are clearly identifiable, alongside the amino acid backbone signals. scispace.comnih.gov

The following table presents representative NMR data for 4(5)-benzyl-L-histidine, an isomer of L-Histidine phenylmethyl ester, which illustrates the chemical shifts expected for the core moieties.

Note: The data presented is for the isomer 4(5)-benzyl-L-histidine in D₂O/CD₃COOD and serves as a representative example.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of L-Histidine phenylmethyl ester, as well as to study its role in complex biological systems.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique routinely used to confirm the molecular weight of L-Histidine phenylmethyl ester. The compound, with a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol , is expected to show a prominent signal for its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 246.12. cymitquimica.com This technique is crucial for verifying the identity of the synthesized product and for detecting the presence of any adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺). Studies on the isomeric compound 4(5)-benzyl-L-histidine have confirmed a calculated m/z for the [M+H]⁺ ion of 246.13, with an experimental value found at 246.12, demonstrating the accuracy of this method. nih.gov

Note: The expected m/z is based on the monoisotopic mass. The reference pertains to the closely related isomer 4(5)-benzyl-L-histidine and the molecular weight of the target compound.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone of metabolomics research. While specific metabolite profiling studies on L-Histidine phenylmethyl ester are not extensively documented, the methodology is well-established for its parent compound, L-histidine. Untargeted metabolomic analyses using techniques like UPLC-QTOF-MS allow for the comprehensive screening of cellular metabolites affected by changes in histidine levels. massbank.eu Such studies have revealed that L-histidine supplementation can significantly alter biochemical pathways, including those related to redox balance and nitric oxide metabolism. This powerful approach could be applied to trace the metabolic fate of L-Histidine phenylmethyl ester, identifying its hydrolysis product (L-histidine) and any subsequent downstream metabolites, thereby elucidating its biological activity and mechanism of action within a cellular context.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring in Research Syntheses

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of L-Histidine phenylmethyl ester and for monitoring the progress of its synthesis. Reversed-phase HPLC (RP-HPLC) is most commonly used, where the compound is separated on a nonpolar stationary phase (like C8 or C18) with a polar mobile phase.

This technique effectively separates the final product from starting materials (L-histidine and benzyl alcohol), reagents, and any potential by-products, such as hydrolyzed L-histidine. The progress of the esterification reaction can be monitored by taking aliquots from the reaction mixture and analyzing the disappearance of reactants and the appearance of the product peak. The purity of the final isolated compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all observed peaks. For instance, the analysis of the related isomer 4(5)-benzyl-L-histidine by RP-HPLC yielded a specific retention time, demonstrating the method's capability for resolving such compounds. nih.gov

Note: This table provides examples of HPLC conditions for histidine and related derivatives to illustrate typical analytical parameters.

Circular Dichroism (CD) Spectroscopy for Conformational Studies of L-Histidine Phenylmethyl Ester and its Complexes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. As L-Histidine phenylmethyl ester is a chiral molecule, CD spectroscopy is an invaluable tool for studying its three-dimensional structure (conformation) in solution.

The technique is particularly sensitive to changes in the secondary structure of molecules. For L-Histidine phenylmethyl ester, CD can be used to probe its solution-state conformation and how it changes upon interaction with other molecules, such as metal ions or biological macromolecules. For example, studies on L-histidine have shown that its binding to DNAzymes induces significant conformational changes that can be monitored by CD, with characteristic positive and negative peaks indicating the formation of specific spiral structures. nih.gov Similarly, the complexation of histidine-containing peptides with metal ions like copper(II) results in distinct CD spectra that provide information on the coordination sphere and structure of the complex. sielc.com This methodology could be directly applied to investigate the conformational preferences of L-Histidine phenylmethyl ester and the stereochemistry of its complexes. edu.krd

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Interaction Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the study of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. SERS can provide detailed information about the orientation and interaction of L-Histidine phenylmethyl ester with a surface at the molecular level.

By analyzing the enhancement and shifts of specific Raman bands, one can deduce which parts of the molecule are closest to the surface and how they are bound. For the parent compound, L-histidine, SERS studies have revealed that its adsorption geometry differs depending on the metal substrate; on silver, it coordinates primarily through the carboxylate group, while on gold, a flatter geometry involving the imidazole ring is assumed. researchgate.net The vibrational modes of the imidazole ring are particularly strong in SERS spectra and can serve as a sensitive probe of the local environment. This technique could be used to study how the phenylmethyl ester group influences the adsorption of the molecule on various surfaces, providing insights relevant to its use in materials science and biosensor development. nih.gov

Adsorption Behavior on Metallic Nanoparticle Surfaces (e.g., Gold, Silver)

The study of how amino acids and their derivatives interact with metallic nanoparticle surfaces is a significant area of research, driven by applications in biosensing, catalysis, and drug delivery. Surface-Enhanced Raman Scattering (SERS) is a powerful technique for analyzing these interactions, as it dramatically enhances the Raman signal of molecules adsorbed onto nanostructured gold (Au) or silver (Ag) surfaces.

Research on the parent compound, L-Histidine, shows distinct adsorption behaviors depending on the metallic substrate. nih.gov On silver nanoparticles, L-Histidine primarily coordinates through its carboxylate (COO⁻) group, with the imidazole ring adopting a relatively upright orientation with respect to the surface. nih.govresearchgate.net In contrast, when adsorbed on gold nanoparticles, L-Histidine tends to lie flatter, suggesting a different binding mechanism. nih.govresearchgate.net The synthesis of L-histidine-capped silver nanoparticles is often conducted under alkaline conditions, which facilitates the interaction and stabilization process. nih.gov Similarly, L-histidine functionalized gold nanoparticles have been synthesized, where the amino acid acts as both a reducing and stabilizing agent. mdpi.com

For L-Histidine, phenylmethyl ester, the esterification of the carboxyl group would prevent it from deprotonating to a carboxylate ion. This modification would eliminate the strong coordination pathway through the carboxylate group observed for L-Histidine on silver surfaces. Therefore, the adsorption of the ester derivative on both gold and silver would likely be dominated by interactions involving the imidazole ring and the amino group. The bulky, hydrophobic phenylmethyl group could also introduce significant steric effects, influencing the molecule's proximity and orientation relative to the nanoparticle surface.

| Nanoparticle | Primary Binding Site of L-Histidine | Adsorption Geometry | Supporting Evidence |

|---|---|---|---|

| Silver (Ag) | Carboxylate (COO⁻) Group and Imidazole Ring | Fairly upright | SERS Spectra, DFT Calculations nih.govresearchgate.net |

| Gold (Au) | Imidazole Ring | Rather flat | SERS Spectra, DFT Calculations nih.govresearchgate.net |

Correlation of Spectral Shifts with Binding Structures and Geometries

The spectral shifts observed in SERS provide a molecular-level fingerprint of the adsorption event. The enhancement of specific vibrational modes reveals which parts of the molecule are closest to the nanoparticle surface and how their bonding is affected. nih.gov

For L-Histidine, comparative SERS studies on gold and silver have been particularly revealing. The differences in the SERS spectra between L-Histidine on gold versus silver are direct evidence of dissimilar adsorption structures. nih.gov Density Functional Theory (DFT) calculations support these experimental findings, predicting that the carboxylate group of L-Histidine binds more favorably to silver than to gold. nih.gov This aligns with the SERS data, which shows strong signals from the carboxylate group on silver surfaces. On gold, the interactions are likely dominated by the π-system of the imidazole ring and the amino group.

In the case of this compound, the SERS spectrum would be expected to differ significantly from that of L-Histidine, especially on silver. The absence of the carboxylate group means its characteristic vibrational bands would be replaced by signals from the ester group (e.g., C=O and C-O stretching). The interaction would likely occur through the nitrogen atoms of the imidazole ring and the primary amine. The orientation on the surface, and thus the relative enhancement of different vibrational modes, would be heavily influenced by the steric hindrance and potential weak interactions of the phenylmethyl group with the metallic surface.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Research Contexts

FTIR spectroscopy is an indispensable tool for identifying the functional groups within a molecule and observing changes in their vibrational modes due to interactions or changes in protonation state. okstate.edu By analyzing the absorption of infrared radiation at specific frequencies, a characteristic spectrum is generated.

For the parent compound, L-Histidine, FTIR spectra clearly show bands corresponding to the imidazole ring, the carboxyl group, and the amino group. researchgate.netresearchgate.net The exact positions of these bands are sensitive to pH, reflecting the protonation state of the molecule. okstate.eduuu.nl For instance, the strong C=O stretching band around 1736 cm⁻¹ confirms the protonated state of the carboxylic acid group in a highly acidic environment. uu.nl In zwitterionic form (near neutral pH), characteristic bands for the carboxylate (COO⁻) and protonated amino (NH₃⁺) groups are observed. researchgate.netresearchgate.net

For this compound, the FTIR spectrum would show distinct differences from L-Histidine. The characteristic absorption of the carboxylic acid or carboxylate group would be absent. Instead, a prominent ester carbonyl (C=O) stretching band would be expected, typically in the range of 1730-1750 cm⁻¹. Additionally, C-O stretching bands associated with the ester linkage would appear. The vibrations of the imidazole ring and the amino group would still be present, providing points of comparison with the parent compound. researchgate.netrsc.org

| Functional Group (in L-Histidine) | Typical FTIR Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Imidazole Ring C-H & N-H | ~3011 & ~2705 | Stretching researchgate.net |

| Aliphatic C-H | ~2855 | Stretching researchgate.net |

| Carboxylate (COO⁻) | ~1401 | Characteristic Band researchgate.net |

| Ammonium (B1175870) (NH₃⁺) | ~1450 | Symmetric Stretching researchgate.net |

| C=C Bonds | ~1575 | Stretching researchgate.net |

| Protonated Carboxyl (C=O) | ~1736 | Stretching (at low pH) uu.nl |

Stability, Degradation Pathways, and Formulation Research Excluding Clinical Aspects

Hydrolytic Stability of the Phenylmethyl Ester Moiety under Various Chemical Conditions

The ester linkage in L-Histidine, phenylmethyl ester is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield L-histidine and benzyl (B1604629) alcohol. The rate of this degradation is highly dependent on the pH of the solution.

Table 1: Factors Influencing Hydrolytic Degradation of Histidine Esters

| Condition | Impact on Ester Stability | Reference |

|---|---|---|

| Alkaline pH | Accelerates base-catalyzed hydrolysis of the ester bond. | mdpi.com |

| Acidic pH | Accelerates acid-catalyzed hydrolysis of the ester bond. | researchgate.net |

| Neutral pH | Generally more stable, but the imidazole (B134444) moiety can act as a catalyst for hydrolysis. | researchgate.netnih.gov |

| Protonation State | The rate of hydrolysis differs between the unprotonated and protonated forms of the amino acid ester. | rsc.org |

This table is generated based on findings for histidine esters and related compounds.

Impact of Environmental Factors (e.g., light, humidity, temperature) on Compound Integrity

Environmental factors are critical determinants of the long-term stability of this compound.

Temperature: Elevated temperatures accelerate degradation reactions. Thermogravimetric analysis (TGA) of L-histidine shows decomposition occurs at or before its melting point. nih.gov For related amino acid benzyl esters, the thermal degradation temperature (Td) has been determined, indicating that thermal stability is an intrinsic property of the molecular structure. acs.org For liquid formulations, storage at elevated temperatures, such as 40°C, can lead to significant degradation and the formation of aggregates, especially in the presence of certain container materials like stainless steel. researchgate.netnih.gov

Humidity: The presence of moisture is a primary driver of degradation due to hydrolytic cleavage of the ester bond. To maintain long-term stability, the compound should be stored in airtight containers with low humidity (<40% RH). For short-term use, keeping aliquots in desiccators under an inert gas is recommended. Amorphous L-histidine has been shown to crystallize when exposed to moisture, highlighting the importance of humidity control. nih.gov

Light: Exposure to light, particularly UV radiation, can induce degradation. L-histidine can undergo photo-oxidation, and its degradation product, trans-urocanic acid, can be converted to cis-urocanic acid upon UVB irradiation. researchgate.netwikipedia.org This photosensitivity can be influenced by other components in a formulation. researchgate.net

Identification and Characterization of Degradation Products (e.g., trans-urocanic acid formation from histidine)

The degradation of this compound can proceed via two main pathways, affecting either the ester group or the histidine moiety itself.

Ester Hydrolysis: The most direct degradation pathway is the hydrolysis of the phenylmethyl ester, resulting in the formation of L-histidine and benzyl alcohol . This reaction is primarily driven by water, with the rate influenced by pH and temperature.

Histidine Degradation: The histidine portion of the molecule can degrade into trans-urocanic acid . This conversion is a known metabolic pathway where the enzyme histidase eliminates ammonia (B1221849) from L-histidine. wikipedia.orgresearchgate.net In laboratory settings, this degradation has been observed in L-histidine-containing formulation buffers during stress stability studies, where it can be caused by microbial contamination. nih.govsigmaaldrich.com The formation of trans-urocanic acid is significant as it has a strong UV absorbance at 280 nm, which can interfere with common analytical techniques like size-exclusion chromatography (SEC) used for protein analysis. nih.gov Further degradation of urocanic acid can lead to 4-imidazolone-5-propionic acid and ultimately glutamic acid. wikipedia.org

Investigation of Degradation Mechanisms Induced by Metal Cations and Contaminants

The imidazole side chain of histidine is an effective chelator of metal ions, including Cu²⁺, Zn²⁺, Ni²⁺, Fe²⁺, and Mn²⁺. researchgate.netnih.gov This interaction can significantly influence the stability of the compound.

The presence of metal ions can catalyze the hydrolysis of the ester bond. Studies on L-(+)-histidine methyl ester have shown that metal complexes of the ester undergo base hydrolysis considerably faster than the free ester. rsc.org For example, the strongest affinity for L-histidine is exhibited by the Cu²⁺ cation. researchgate.net The degradation of L-histidine to urocanic acid can also be influenced by metal ions. While Fe²⁺ did not seem to affect this degradation, it was slightly activated by Mn²⁺. nih.govsigmaaldrich.com This catalytic effect can be counteracted by the addition of chelating agents like EDTA and DTPA. nih.govsigmaaldrich.com The pro-oxidant effect of histidine in the presence of iron has also been reported, where the ligation of iron by the carboxyl group may increase its reactivity. researchgate.net

Table 2: Effect of Metal Cations on L-Histidine Degradation

| Metal Ion | Observed Effect on Degradation | Reference |

|---|---|---|

| Copper (Cu²⁺) | Forms stable complexes; significantly accelerates base hydrolysis of the ester. | rsc.orgresearchgate.net |

| Nickel (Ni²⁺) | Forms stable complexes; accelerates base hydrolysis of the ester. | rsc.org |

| Manganese (Mn²⁺) | Slightly activates the degradation of histidine to urocanic acid. | nih.govsigmaaldrich.com |

| Iron (Fe²⁺) | Reported to have no significant effect on the degradation to urocanic acid, but can have pro-oxidant effects. | researchgate.netnih.govsigmaaldrich.com |

| Zinc (Zn²⁺) | Known to be chelated by histidine; has been shown to increase the glass transition temperature of amorphous L-histidine. | nih.govresearchgate.net |

This table is generated based on findings for L-histidine and its derivatives.

Research on Mitigation Strategies for Degradation in Laboratory Formulations and Research Reagents

Several strategies can be employed to minimize the degradation of this compound in research settings.

Control of Storage Conditions: The most fundamental strategy is strict control over environmental factors. This includes storing the compound at recommended temperatures (e.g., 2–30°C), protecting it from light, and maintaining low humidity, often by using airtight containers and desiccators.

Use of Chelating Agents: To counteract metal-catalyzed degradation, chelating agents such as Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) can be added to formulations. These agents effectively sequester metal ions, preventing them from participating in degradation reactions. nih.govsigmaaldrich.com

Addition of Amino Acids: Specific amino acids can act as inhibitors of degradation. For instance, the degradation of L-histidine to trans-urocanic acid was found to be reduced by 97% and 98% by the addition of alanine (B10760859) and cysteine, respectively. nih.govsigmaaldrich.com

pH Control: Maintaining an optimal pH is crucial. Since hydrolysis is accelerated at both low and high pH, buffering the solution to a pH where the ester is most stable (typically near neutral, though compound-specific) is a key mitigation strategy. researchgate.netmdpi.com

Influence of Excipients and Counter Ions on Stability in Research Solutions

The choice of excipients and counter-ions in a research solution can have a profound impact on the stability of this compound.

Excipients: Common excipients used in formulations can either enhance or detract from stability.

Sugars: Sugars like sucrose (B13894) can act as lyoprotectants and have been shown to inhibit the crystallization of amorphous L-histidine, thereby maintaining its stability in solid-state formulations. nih.govresearchgate.net

Buffers: While histidine itself is often used as a buffer, the choice of an alternative buffer system can be critical. nih.govnih.gov

Surfactants: Polysorbates, such as polysorbate 80, are often included in formulations. However, their interaction with other components needs to be considered, as the imidazole moiety of histidine can catalyze the hydrolysis of polysorbates. researchgate.net In one study, polysorbate 80 did not inhibit the crystallization of L-histidine during thawing. nih.gov

Counter Ions: The counter-ion paired with the L-histidine ester can influence stability. For example, studies on L-histidine buffers have shown that substituting chloride with acetate (B1210297) can result in higher oxidative degradation of other formulation components, indicating the importance of the counter-ion choice. researchgate.net

Future Research Directions and Advanced Applications

Development of Novel and Green Synthetic Methodologies

The synthesis of L-histidine phenylmethyl ester and related histidine esters is an active area of research, with a growing emphasis on environmentally friendly and efficient methods. Traditional acid-catalyzed esterification often requires harsh conditions and can lead to side products. nih.gov To address these limitations, researchers are exploring several innovative approaches.

Key areas for future development include:

Enzymatic Catalysis: The use of lipases, such as Candida antarctica Lipase (B570770) B, in continuous flow reactors has shown promise, achieving high conversion rates (>90%) for ester synthesis. nih.gov Future work will likely focus on enzyme immobilization and the use of novel biocatalysts to improve reusability and reduce costs.

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling with a catalytic amount of p-toluenesulfonic acid, offer a green alternative to traditional solvent-based syntheses. This approach has demonstrated good yields (70%) and significantly reduces solvent waste.

Coupling Agent-Mediated Synthesis: The use of carbodiimide-based coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a milder alternative to acid catalysis, minimizing racemization and improving yields for laboratory-scale synthesis. nih.gov Future research may focus on developing even more efficient and less toxic coupling agents.

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times (by up to 10-fold) and improve yields (78-82%) compared to conventional heating methods.

These "green" methodologies align with the principles of sustainable chemistry by minimizing waste, reducing energy consumption, and utilizing renewable resources.

Exploration of New Derivatization Strategies for Enhanced Selectivity

The reactivity of the α-amino group and the imidazole (B134444) ring of histidine necessitates the use of protecting groups during many synthetic procedures. The development of novel derivatization strategies is crucial for achieving high selectivity and synthesizing complex molecules.

Future research in this area will likely focus on:

Orthogonal Protecting Groups: Implementing strategies that allow for the selective deprotection of one functional group in the presence of others is a key goal. For instance, using Fmoc for the amino group and other specific protecting groups for the imidazole nitrogen allows for controlled, stepwise synthesis of peptides and other complex molecules. scirp.org

Novel Activating Groups: The use of activating agents like 2-(7-azobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) can facilitate the formation of active esters, which are important intermediates in peptide synthesis. scirp.orgresearchgate.net Research into new and more efficient activating groups will continue to be a priority.

Site-Specific Modifications: Developing methods for the selective modification of either the τ (tele) or π (pros) nitrogen atom of the imidazole ring is of significant interest for fine-tuning the properties of histidine derivatives. This can be crucial for creating molecules with specific binding properties or catalytic activities. d-nb.info

These advancements will provide chemists with a more extensive toolbox for the precise and efficient synthesis of L-histidine phenylmethyl ester derivatives with tailored properties.

Advanced Mechanistic Studies in Enzymology and Biochemical Pathways

L-histidine and its derivatives play fundamental roles in numerous biological processes. creative-proteomics.comnih.gov L-histidine phenylmethyl ester, as a modified form of this essential amino acid, serves as a valuable tool for probing these mechanisms.

Future research directions include:

Enzyme Inhibition Studies: L-histidine phenylmethyl ester and its analogs can be used to study the active sites of enzymes. For example, it has been shown to act as a competitive inhibitor of carboxypeptidase Y, highlighting the importance of histidine residues in the catalytic function of this enzyme. nih.gov Further studies could explore its inhibitory effects on a wider range of enzymes, including metalloproteases and β-glucosidases. cymitquimica.com

Probing Histidine Metabolism: The metabolic pathways of histidine are complex and vital for processes like histamine (B1213489) and carnosine synthesis. nih.govnih.gov L-histidine phenylmethyl ester can be used as a substrate analog to study the kinetics and mechanisms of enzymes involved in histidine catabolism, such as histidase. nih.govnih.gov

Investigating Protein-Protein Interactions: The imidazole side chain of histidine is often involved in coordinating metal ions and forming hydrogen bonds, which are critical for protein structure and function. nih.govpfanstiehl.com By incorporating L-histidine phenylmethyl ester into peptides, researchers can investigate how modifications to this residue affect protein folding, stability, and interactions with other molecules.

These studies will provide deeper insights into the fundamental roles of histidine in biological systems and may lead to the development of new therapeutic agents that target specific enzymes or pathways.

Rational Design of Bioactive L-Histidine Phenylmethyl Ester Analogs for in vitro Probes

The inherent biological activity of the histidine moiety, combined with the modifiable phenylmethyl group, makes L-histidine phenylmethyl ester an excellent scaffold for designing novel bioactive compounds for use as in vitro probes.

Key areas of focus will be:

Cytotoxic Agents for Cancer Research: L-histidine methyl ester has demonstrated cytotoxicity against cancer cell lines, particularly when combined with light in photodynamic therapy. Future research could explore the synthesis and evaluation of phenylmethyl ester analogs with enhanced cytotoxic and photodynamic properties.

Fluorescent Probes: By attaching fluorescent tags to the L-histidine phenylmethyl ester molecule, researchers can create probes for imaging and tracking biological processes. These probes could be designed to target specific enzymes or cellular compartments.

Affinity-Based Probes: The hexahistidine tag is a common feature in recombinant proteins. nih.gov An emerging technology involves the use of metal-chelated ligands with electrophilic groups that can form a covalent bond with a histidine residue in the tag. nih.gov This allows for the selective labeling of proteins for various applications, including biosensing and diagnostics. L-histidine phenylmethyl ester analogs could be developed as components of these advanced labeling reagents.

The rational design of these probes will enable more precise and detailed investigations of cellular and molecular processes.

Integration into Supramolecular Assemblies and Material Science Research

The self-assembly of small molecules into well-defined nanostructures is a rapidly growing field with applications in materials science and nanotechnology. While L-histidine itself does not readily self-assemble, its co-assembly with other molecules, particularly aromatic amino acids, can lead to the formation of diverse supramolecular structures. nih.govresearchgate.nettau.ac.il

Future research in this area could involve:

Co-assembly with Aromatic Amino Acids: Studies have shown that L-histidine can co-assemble with aromatic amino acids like phenylalanine, tyrosine, and tryptophan to form fibers, rods, and flake-like structures. nih.govresearchgate.net The phenylmethyl group of L-histidine phenylmethyl ester could enhance these aromatic interactions, leading to new and potentially more stable supramolecular materials.

Metal-Coordinated Assemblies: The imidazole ring of histidine can coordinate with metal ions like copper(II). rsc.org This property can be exploited to create metal-organic frameworks and other hybrid nanomaterials with unique catalytic or electronic properties. The self-assembly of histidine-containing peptides can be modulated by the incorporation of Cu2+ ions, leading to materials with switchable enzyme-like activities. rsc.org

Non-linear Optics and Crystallization Optimization: The controlled crystallization of L-histidine phenylmethyl ester derivatives could lead to materials with interesting optical properties, such as second-harmonic generation. By carefully controlling factors like supersaturation and using seed crystals, it may be possible to grow crystals with specific lattice parameters suitable for non-linear optical applications.

The integration of L-histidine phenylmethyl ester into supramolecular chemistry and materials science opens up exciting possibilities for the development of novel functional materials.

Further Computational Design of Functional Molecular Systems and Biomimetic Materials

Computational modeling and simulation are becoming increasingly powerful tools for the rational design of molecules and materials with specific properties. In the context of L-histidine phenylmethyl ester, computational approaches can be used to:

Predict Binding Affinities: Molecular docking studies can be used to predict how L-histidine phenylmethyl ester and its analogs will bind to the active sites of enzymes or the binding pockets of receptors. nih.gov This information can guide the design of more potent and selective inhibitors or probes.

Simulate Self-Assembly Processes: Molecular dynamics simulations can be used to study the self-assembly of L-histidine derivatives into supramolecular structures. These simulations can provide insights into the forces driving assembly and help to predict the morphology of the resulting materials.

Design Biomimetic Materials: Biomimetic materials are designed to mimic the structure and function of biological systems. nih.gov L-histidine is a key component of many natural proteins and enzymes. creative-proteomics.com By incorporating L-histidine phenylmethyl ester into synthetic peptides and polymers, it may be possible to create new materials that mimic the catalytic activity of enzymes or the structural properties of proteins like collagen. nih.gov The development of peptide-based materials is a promising area for regenerative medicine and tissue engineering. nih.gov

The synergy between computational design and experimental synthesis will be crucial for accelerating the discovery and development of new functional molecular systems and biomimetic materials based on L-histidine phenylmethyl ester.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare L-Histidine phenylmethyl ester, and how is its purity and structural integrity validated?

- Methodological Answer : L-Histidine phenylmethyl ester is typically synthesized via acid-catalyzed esterification, combining L-Histidine with benzyl alcohol in the presence of a catalyst like thionyl chloride or DCC (dicyclohexylcarbodiimide). Post-synthesis, purity is validated using reversed-phase HPLC with UV detection (e.g., 220 nm) to monitor unreacted starting materials or hydrolyzed byproducts . Structural confirmation employs H/C NMR to identify ester carbonyl signals (~170 ppm) and benzyl proton resonances (7.2–7.4 ppm), supplemented by mass spectrometry (e.g., ESI-MS) for molecular ion verification .

Q. How do the solubility properties of L-Histidine phenylmethyl ester influence its experimental applications?

- Methodological Answer : The phenylmethyl ester group enhances solubility in organic solvents like methanol, ethanol, and DMSO compared to free L-Histidine, making it suitable for reactions in non-aqueous phases . This property is critical in peptide synthesis, where the ester acts as a carboxyl-protecting group, enabling selective deprotection under mild acidic conditions (e.g., HBr/AcOH) . Researchers must pre-screen solvent compatibility to avoid unintended hydrolysis during storage or reaction setups.

Q. What storage conditions are recommended to maintain the stability of L-Histidine phenylmethyl ester?

- Methodological Answer : Long-term stability requires storage in airtight, light-protected containers at 2–30°C with low humidity (<40% RH) to prevent ester hydrolysis . For short-term use, aliquots should be kept under inert gas (e.g., argon) in desiccators. Stability assessments via periodic HPLC analysis are advised to detect degradation, particularly in hygroscopic environments .

Advanced Research Questions

Q. How does the phenylmethyl ester modification affect the compound’s stability under varying pH and temperature conditions in biological assays?

- Methodological Answer : The ester group introduces pH-dependent hydrolysis risks. For example, in aqueous buffers (pH > 7), alkaline conditions accelerate hydrolysis, reverting to free L-Histidine. To mitigate this, researchers should:

- Use non-aqueous solvents (e.g., DMF) for reactions.

- Monitor hydrolysis kinetics via LC-MS under simulated assay conditions .

- Optimize reaction times to balance ester stability and desired product yield .

Q. What strategies resolve contradictions in reported biological activities between L-Histidine derivatives and their esterified forms?

- Methodological Answer : Discrepancies often arise from ester hydrolysis during assays, generating confounding free L-Histidine. To address this:

- Conduct parallel assays with free L-Histidine as a control.

- Use H NMR or LC-MS to quantify residual ester and hydrolyzed product in the reaction medium .

- Employ stabilized formulations (e.g., lipid-based encapsulation) to prolong ester integrity in aqueous environments .

Q. How can crystallization of L-Histidine phenylmethyl ester derivatives be optimized for material science applications?

- Methodological Answer : For frequency-matching or nonlinear optical applications (e.g., second-harmonic generation):

- Control supersaturation by slow evaporation from solvent mixtures (e.g., methanol/acetone).

- Use seed crystals to promote monoclinic crystal growth (space group P21) .

- Characterize lattice parameters (a, b, c, β) via single-crystal X-ray diffraction to correlate structure with optical properties like SHG efficiency .

Q. What experimental designs minimize byproduct formation during peptide synthesis using L-Histidine phenylmethyl ester as a building block?

- Methodological Answer : Common byproducts include racemization or incomplete deprotection. Mitigation involves:

- Using coupling agents like HATU or PyBOP to reduce reaction time and racemization risk.

- Validating deprotection efficiency via ninhydrin tests or mass spectrometry.

- Implementing orthogonal protection strategies (e.g., Fmoc for amines) to avoid side reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the cytotoxicity of L-Histidine phenylmethyl ester in cell culture studies?

- Methodological Answer : Discrepancies may stem from residual solvents (e.g., DMSO) or hydrolyzed L-Histidine in cytotoxicity assays. Steps to clarify include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.